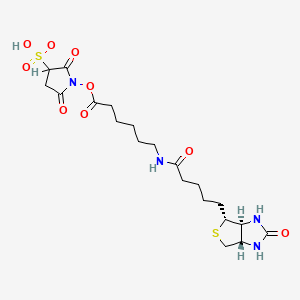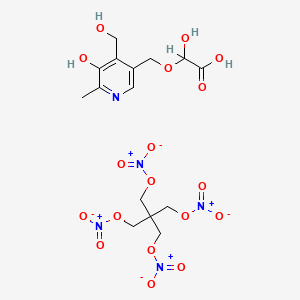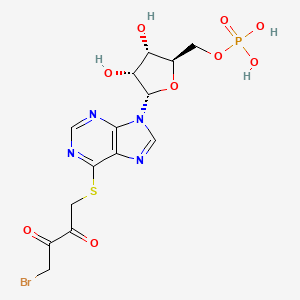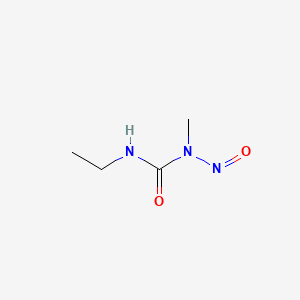
4,4'-亚甲基双(2,6-二异丙基苯胺)
描述
Synthesis Analysis
The synthesis of 4,4'-Methylenebis(2,6-diisopropylaniline) has been explored in several studies. The compound is synthesized from 2,6-diisopropylaniline (2,6-DIPA), which itself is produced through the high-pressure liquid alkylation of aniline and propene under aluminum catalysis (Liao Wenwen, 1999). Moreover, impurities in 4,4'-Methylenebis(2,6-diisopropylaniline), used as a curative for adhesives, were characterized using nuclear magnetic resonance spectroscopy (J. Dorsey et al., 1978).
Molecular Structure Analysis
The molecular structure of 4,4'-Methylenebis(2,6-diisopropylaniline) derivatives, such as those prepared with N-salicylidene, demonstrates polymorphism. These structures have been studied using 1H NMR, IR, DSC, and X-ray crystallographic analyses, revealing different photochromic behaviors and thermal stabilities due to variances in molecular and cavity shapes in each crystal (M. Taneda et al., 2004).
Chemical Reactions and Properties
This compound participates in various chemical reactions. For instance, methylene-bridged bis-1,3-dicarbonyl derivatives have been synthesized using iron-catalyzed oxidative reactions of 1,3-dicarbonyl compounds and N,N-dimethylaniline (Haijun Li et al., 2009). Also, 2,6-diisopropylaniline, a precursor for this compound, undergoes various reactions including bromination and thiocyanation, forming bromoaniline and thiocyanatoaniline derivatives (Jin Zi-lin, 2009).
Physical Properties Analysis
The physical properties of this compound and its derivatives, including polymorphism and photochromism, depend significantly on the molecular structure. These properties are influenced by the shape and size of the molecule and the cavity within the crystal structure, as discussed in the study by M. Taneda et al. (2004).
Chemical Properties Analysis
The chemical properties of 4,4'-Methylenebis(2,6-diisopropylaniline) are diverse. As an adhesive curative, it exhibits properties such as good thermal stability and high butt tensile strength. Its derivatives, formed through various chemical reactions, display a range of properties depending on their specific molecular structures and functional groups (F. N. Larsen, 1980).
科学研究应用
多晶晶体中的光致变色
4,4'-亚甲基双(2,6-二异丙基苯胺)衍生物在多晶晶体中表现出光致变色特性。这些衍生物,包括2,6-二异丙基苯胺变体,由于每个晶体结构中的分子形状和空腔的差异,展示出不同的光致变色的热稳定性 (Taneda, Amimoto, Koyama, & Kawato, 2004)。
在粘合剂固化剂中的应用
这种化合物,也被称为MDIPA,被描述为粘合剂的固化剂。通过核磁共振光谱研究了其杂质,表明其在粘合材料的合成和质量控制中起着重要作用 (Dorsey, Smithwick, Rutenberg, Tomlinson, & Dorsey, 1978)。
聚氨酯-脲弹性体
这种化学物质被用作聚氨酯-脲弹性体中的链延伸剂。研究表明,其分子结构显著影响聚氨酯的热性能和稳定性 (Barikani, Fazeli, & Barikani, 2013)。
在聚合物化学中的催化作用
4,4'-亚甲基双(2,6-二异丙基苯胺)被用于合成ε-己内酯环开聚合的催化剂。研究强调了其在形成聚合过程中有效催化复合物中的作用 (Al-Khafaji, Alrazzak, Saad, Abbas, & Merdan, 2019)。
血红蛋白结合研究
在探索芳香胺对血红蛋白结合的研究中,研究了4,4'-亚甲基双(2,6-二异丙基苯胺)的衍生物,以了解它们在生物可用性和与血红蛋白的相互作用方面的重要性,这对评估它们的安全性和环境影响至关重要 (Sabbioni & Schütze, 1998)。
多晶系统中的热膨胀
已经分析了该化合物的多晶形态的热膨胀行为,显示出独特的性质,如单轴负热膨胀。这项研究有助于我们了解材料在温度变化下的行为 (Bhattacharya & Saha, 2014)。
聚酰亚胺中的热电性能
已经研究了4,4'-亚甲基双(2,6-二异丙基苯胺)对聚酰亚胺的热电性能的影响。该研究调查了化合物中烷基取代基如何影响聚酰亚胺的热膨胀和稳定性 (Wang, Chang, & Cheng, 2006)。
安全和危害
作用机制
Target of Action
4,4’-Methylenebis(2,6-diisopropylaniline) is primarily used as a chain extender for elastomeric polyurethanes (PU) and as a curing agent for epoxides (EP) . It is also an intermediate for organic syntheses .
Mode of Action
The compound acts as a chain extender in the synthesis of polyurethanes. It forms links between polymer chains, enhancing the elasticity and mechanical properties of the resulting material . As a curing agent for epoxides, it participates in cross-linking reactions, leading to a three-dimensional network structure .
Biochemical Pathways
The specific biochemical pathways affected by 4,4’-Methylenebis(2,6-diisopropylaniline) are related to the synthesis and curing of polymers. In the case of polyurethanes, the compound extends the polymer chains, affecting the polymerization process and the properties of the final product . When curing epoxides, it participates in cross-linking reactions, influencing the curing process and the characteristics of the cured material .
生化分析
Biochemical Properties
4,4’-Methylenebis(2,6-diisopropylaniline) plays a significant role in biochemical reactions, particularly in the synthesis of polyurethanes and epoxides. It interacts with various enzymes and proteins, facilitating the formation of strong chemical bonds. The compound’s primary interaction is with the enzyme urease, where it acts as an inhibitor, preventing the breakdown of urea into ammonia and carbon dioxide. Additionally, 4,4’-Methylenebis(2,6-diisopropylaniline) binds to proteins involved in the polymerization process, enhancing the stability and durability of the resulting polymers .
Cellular Effects
The effects of 4,4’-Methylenebis(2,6-diisopropylaniline) on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to inhibit the MAPK/ERK signaling pathway, leading to reduced cell proliferation and increased apoptosis in certain cell types. Furthermore, 4,4’-Methylenebis(2,6-diisopropylaniline) affects gene expression by downregulating the expression of genes involved in cell cycle progression and upregulating genes associated with apoptosis .
Molecular Mechanism
At the molecular level, 4,4’-Methylenebis(2,6-diisopropylaniline) exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. The compound acts as an enzyme inhibitor, particularly targeting urease and other proteolytic enzymes, thereby preventing the breakdown of proteins and peptides. Additionally, 4,4’-Methylenebis(2,6-diisopropylaniline) influences gene expression by binding to transcription factors and modulating their activity, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4’-Methylenebis(2,6-diisopropylaniline) change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods. Prolonged exposure to high temperatures or acidic conditions can lead to the breakdown of the compound, resulting in reduced efficacy. Long-term studies have shown that 4,4’-Methylenebis(2,6-diisopropylaniline) can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 4,4’-Methylenebis(2,6-diisopropylaniline) vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits enzyme activity and cell proliferation. At higher doses, 4,4’-Methylenebis(2,6-diisopropylaniline) can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, with significant toxicity occurring at doses exceeding 50 mg/kg body weight .
Metabolic Pathways
4,4’-Methylenebis(2,6-diisopropylaniline) is involved in several metabolic pathways, primarily related to its role as an enzyme inhibitor. The compound interacts with enzymes such as urease and proteases, preventing the breakdown of urea and proteins, respectively. Additionally, 4,4’-Methylenebis(2,6-diisopropylaniline) affects metabolic flux by altering the levels of key metabolites, including amino acids and peptides .
Transport and Distribution
Within cells and tissues, 4,4’-Methylenebis(2,6-diisopropylaniline) is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins, facilitating its movement across cell membranes and within cellular compartments. Additionally, 4,4’-Methylenebis(2,6-diisopropylaniline) exhibits selective localization in certain tissues, including the liver and kidneys, where it accumulates and exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 4,4’-Methylenebis(2,6-diisopropylaniline) is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic processes. Additionally, 4,4’-Methylenebis(2,6-diisopropylaniline) can be targeted to specific organelles, such as the mitochondria and lysosomes, through post-translational modifications and targeting signals .
属性
IUPAC Name |
4-[[4-amino-3,5-di(propan-2-yl)phenyl]methyl]-2,6-di(propan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38N2/c1-14(2)20-10-18(11-21(15(3)4)24(20)26)9-19-12-22(16(5)6)25(27)23(13-19)17(7)8/h10-17H,9,26-27H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTROCYBPMKGAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1N)C(C)C)CC2=CC(=C(C(=C2)C(C)C)N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066544 | |
| Record name | Benzenamine, 4,4'-methylenebis[2,6-bis(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19900-69-7 | |
| Record name | 4,4′-Methylenebis(2,6-diisopropylaniline) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19900-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Methylenebis(2,6-diisopropylaniline) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019900697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4,4'-methylenebis[2,6-bis(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 4,4'-methylenebis[2,6-bis(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-methylenebis(2,6-diisopropylaniline) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.459 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-METHYLENEBIS(2,6-DIISOPROPYLANILINE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SEG5U60DC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 4,4'-Methylenebis(2,6-diisopropylaniline) influence its applications in polymerization reactions?
A1: The bulky isopropyl groups flanking the nitrogen atoms in MDIPA play a crucial role in its applications, particularly as a building block for sterically demanding ligands. These ligands, when coordinated to metals like aluminum or zinc, form complexes that can act as catalysts in ring-opening polymerization (ROP) reactions [, ]. The steric bulk around the metal center influences the catalyst's activity and the properties of the resulting polymers. For example, MDIPA-based aluminum complexes have shown moderate activity in the ROP of ε-caprolactone and rac-lactide [].
Q2: What are the advantages of using 4,4'-Methylenebis(2,6-diisopropylaniline) as a chain extender in polyurethane synthesis?
A2: MDIPA, when used as a chain extender in polyurethane synthesis, contributes to the material's final thermal properties []. The bulky isopropyl groups, along with the methylene bridge connecting the aniline rings, influence the packing and mobility of polymer chains. This directly affects properties like glass transition temperature, thermal stability, and mechanical strength, making MDIPA-extended polyurethanes potentially suitable for applications demanding specific thermal characteristics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,6-Ditert-butyl-4-[3-(3,5-ditert-butyl-4-hydroxyphenoxy)propoxy]phenol](/img/structure/B1220125.png)


![7-Oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1220131.png)







